![molecular formula C16H17NO B184582 Benzamide, N-[4-(1-methylethyl)phenyl]- CAS No. 100990-57-6](/img/structure/B184582.png)
Benzamide, N-[4-(1-methylethyl)phenyl]-
Übersicht
Beschreibung
“Benzamide, N-[4-(1-methylethyl)phenyl]-” is an organic compound . It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “Benzamide, N-[4-(1-methylethyl)phenyl]-” can be represented by the formula C14H13NO . The molecular weight is 211.2591 .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions. For instance, “Benzamide, N-phenyl-” can react with C7H5IO to form HI and C13H11NO .Physical And Chemical Properties Analysis
“Benzamide, N-[4-(1-methylethyl)phenyl]-” is an organic compound with the molecular formula C14H13NO . It has a molecular weight of 211.2591 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Benzamide derivatives have been synthesized and tested for their anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some compounds showed higher activity than standard drugs (Ravinaik et al., 2021).
NO Production Inhibition
- New benzamide derivatives isolated from Limonia acidissima exhibited potent inhibition of nitric oxide production in microglia cells (Kim et al., 2009).
Antimicrobial and Antiproliferative Activities
- Synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides demonstrated significant antibacterial, antifungal, and antiproliferative activities, with some compounds identified as potential novel antiproliferative agents (Kumar et al., 2012).
Bioactivity of Metal Complexes
- Metal complexes of new benzamides showed significant antibacterial activity against various bacterial strains, with copper complexes exhibiting better activities than the free ligands (Khatiwora et al., 2013).
Mitosis Inhibition
- A series of N-(1,1-dimethylpropynyl) benzamides were found to be powerful and selective inhibitors of mitosis in plant cells, suggesting potential agricultural applications (Merlin et al., 1987).
Antimicrobial Evaluation
- N-Benzimidazol-1-yl-methyl-benzamide derivatives synthesized via Mannich reaction exhibited significant antimicrobial activity against various pathogens, suggesting potential use in antimicrobial therapy (Sethi et al., 2016).
Histone Deacetylase Inhibition
- N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) was identified as an orally active histone deacetylase inhibitor, demonstrating significant antitumor activity and potential as an anticancer drug (Zhou et al., 2008).
Antibacterial and Antifungal Activities
- Benzoylamino-N-phenyl-benzamide derivatives showed notable antibacterial and antifungal activities, highlighting their potential as therapeutic agents (Ighilahriz-Boubchir et al., 2017).
Spectroscopic Studies
- Studies of benzamide derivatives provided insights into their molecular structures and potential applications in material science and photochemistry (Brozis et al., 1999).
Heparanase Inhibition
- Certain benzamide derivatives were identified as inhibitors of the enzyme heparanase, suggesting their potential use in cancer therapy (Xu et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(4-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12(2)13-8-10-15(11-9-13)17-16(18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVROWYWWUNAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356122 | |
| Record name | Benzamide, N-[4-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N-[4-(1-methylethyl)phenyl]- | |
CAS RN |
100990-57-6 | |
| Record name | Benzamide, N-[4-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)

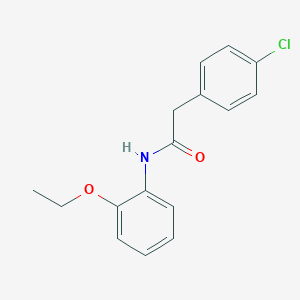

![[1,1'-Biphenyl]-4-carboxylic acid [3aR-[3aa,4a(E),5b,6aa]]-4-(4,4-difluoro-3-oxo-1-octenyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B184509.png)
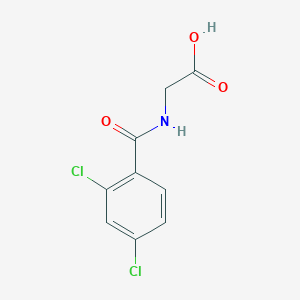
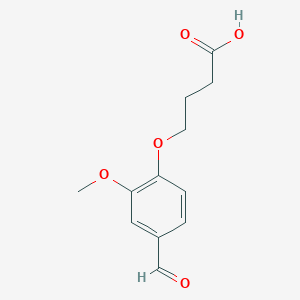
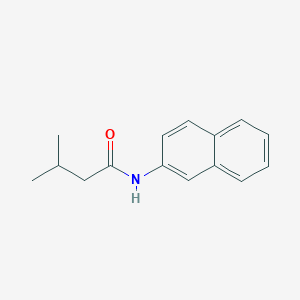
![2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole](/img/structure/B184515.png)
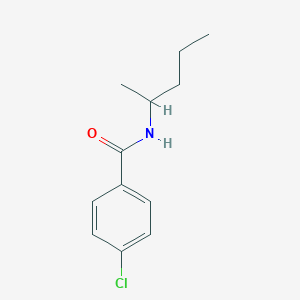
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B184519.png)
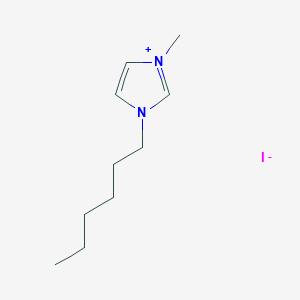
![(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline](/img/structure/B184525.png)